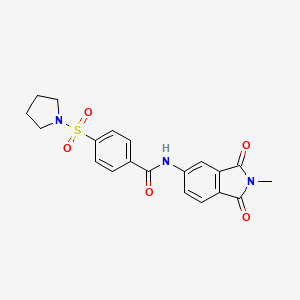

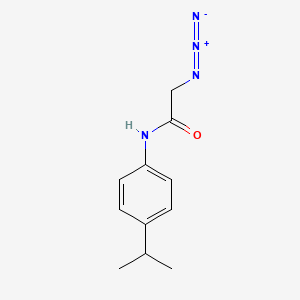

2-azido-N-(4-isopropylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azido-N-(4-isopropylphenyl)acetamide, also known as 2-azido-isopropylacetanilide, is a chemical compound that is widely used in organic synthesis, biochemistry, and pharmaceutical research. The compound is used as a reagent in various laboratory processes, including the synthesis of other compounds, and as a substrate in biochemical and physiological studies. It is also used in the study of enzyme mechanisms and drug-target interactions.

Aplicaciones Científicas De Investigación

Synthetic Applications and Consecutive Reactions

Overview: α-Azido ketones, including our compound of interest, are versatile synthetic intermediates. They play a crucial role in the construction of diverse heterocyclic compounds. Let’s explore their applications:

Key Points:- Synthesis of Biologically Important Heterocycles : α-Azido ketones participate in the formation of various heterocycles, such as amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloids .

- Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) : α-Azido ketones react with terminal alkynes to yield 1,2,3-triazoles. These triazoles exhibit valuable properties, including antiallergic, antibacterial, anti-HIV, and antitumor effects .

- Example : Pyridinyl-1,2,3-triazoles (Figure 1) inhibit TGF-β-induced transcriptional activation of ALK signaling and are currently undergoing preclinical tests .

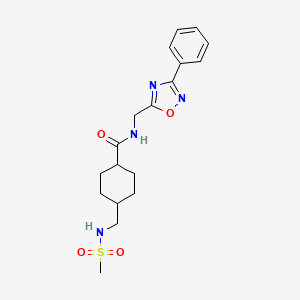

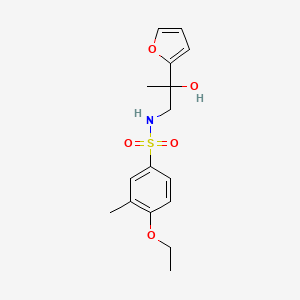

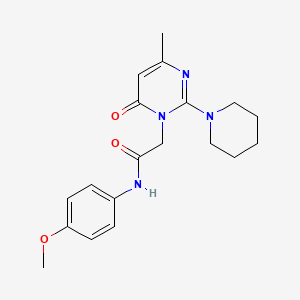

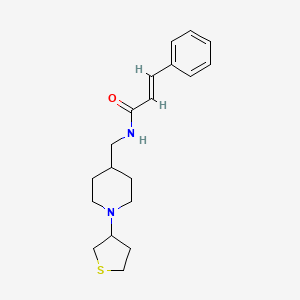

!Figure 1: Pyridinyl-1,2,3-triazoles

- Chemical Stability and Pharmacological Properties : Triazoles derived from α-azido ketones exhibit high stability, strong dipole moments, and good hydrogen bond accepting ability. For instance, triazolyl ketone derivatives of cholesterol display anti-proliferative activities against human cancer cell lines .

Thermally Induced Nitrogen Removal

Overview: The decomposition of 2-azido ketones can lead to the formation of synthetically useful intermediates. Let’s explore this process:

Key Points:- Perrhenate-Catalyzed Nitrogen Removal : A catalytic amount of perrhenate induces the removal of nitrogen from cyclic and acyclic α-azido ketones. This reaction yields 2-(acetylamino)-2-alken-1-ones .

Propiedades

IUPAC Name |

2-azido-N-(4-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8(2)9-3-5-10(6-4-9)14-11(16)7-13-15-12/h3-6,8H,7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFLNEBKZYFLPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-azido-N-(4-isopropylphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,2-bis(4-methoxyphenyl)ethyl]-2-chloropyridine-4-carboxamide](/img/structure/B2586378.png)

![N-(2-(diethylamino)ethyl)-2-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2586380.png)

![4-[(3-Ethylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2586381.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2586382.png)

amino}ethyl)benzoic acid](/img/structure/B2586385.png)

![4-(diethylsulfamoyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2586389.png)